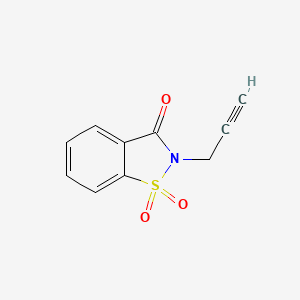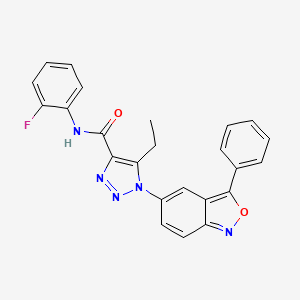
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, or 8-MBC, is a novel small molecule pharmaceutical agent with a variety of biomedical applications. 8-MBC is synthesized from a chromene scaffold, which is a type of heterocyclic aromatic organic compound, and is known for its anti-inflammatory and immunosuppressive properties. 8-MBC is currently being investigated for its potential to treat a range of diseases, including cancer, inflammation, and autoimmune disorders.
生物活性
” (Ganesh et al., 2018).
科学研究应用
8-MBC has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. In particular, 8-MBC has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. 8-MBC has also been studied for its potential to modulate the immune system, and has been found to suppress T-cell activation in vitro. Additionally, 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
作用机制
The exact mechanism of action of 8-MBC is not yet fully understood. However, it is believed that 8-MBC acts by inhibiting the activity of nuclear factor-kappa B (NF-kB). NF-kB is a transcription factor involved in the regulation of a variety of cellular processes, including inflammation, immune responses, and cell proliferation. By inhibiting NF-kB, 8-MBC is thought to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and immunosuppressive effects, 8-MBC has been found to have a variety of biochemical and physiological effects. 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 8-MBC has also been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, 8-MBC has been found to modulate the immune system, and has been found to suppress T-cell activation in vitro.
实验室实验的优点和局限性
The use of 8-MBC in laboratory experiments has several advantages and limitations. One advantage of 8-MBC is that it is relatively easy to synthesize, and can be produced in a variety of forms. Additionally, 8-MBC is relatively stable and can be stored for long periods of time. However, 8-MBC is also relatively expensive, and can be difficult to obtain in large quantities. Additionally, 8-MBC can be toxic in high concentrations, and should be handled with care.
未来方向
There are a number of potential future directions for 8-MBC research. One potential direction is to investigate the potential of 8-MBC to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further research could be done to investigate the mechanism of action of 8-MBC, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate the potential of 8-MBC to modulate the immune system, and to identify potential therapeutic targets. Finally, further research could be done to investigate the potential of 8-MBC to reduce inflammation and modulate the immune system in vivo.
合成方法
8-MBC is synthesized from a chromene scaffold. This synthesis involves a series of steps, beginning with the condensation of 2-hydroxybenzaldehyde and 2-chlorobenzaldehyde to form 2-chloro-2-hydroxychromene. This intermediate is then reacted with dimethylamine to form 2-chloro-2-hydroxy-6-methylchromene, which is then treated with sodium hydroxide to form 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide. This synthesis is described in detail in the paper “Synthesis of 8-Methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide and Its
属性
IUPAC Name |
8-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-2-3-14-11-16(8-9-25-19(14)10-13)21(24)22-17-5-6-18-15(12-17)4-7-20(23)26-18/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUJPKUFNDYDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide](/img/structure/B6423476.png)
![N-cyclohexyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6423486.png)
![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423488.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B6423494.png)
![13-{[3-(dimethylamino)propyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423500.png)

![3-(2-{4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6423524.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)
![2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6423537.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6423543.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)